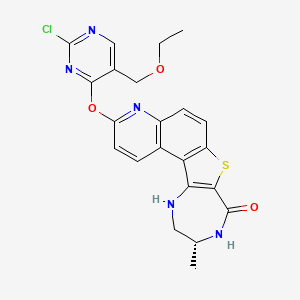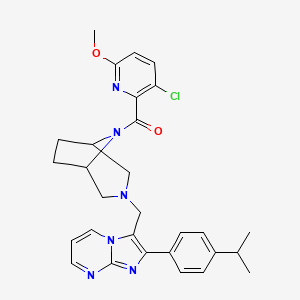
Bafrekalant
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bafrekalant is a diazabicyclic substituted imidazo[1,2-a]pyrimidine derivative. It has shown potential in the research of breathing disorders, including sleep-related breathing disorders such as obstructive and central sleep apnea and snoring . The molecular formula of this compound is C29H31ClN6O2, and it has a molecular weight of 531.05 g/mol .
Preparation Methods
The synthesis of Bafrekalant involves multiple steps, starting with the preparation of the diazabicyclic core structure. The synthetic route typically includes the following steps:
Formation of the Diazabicyclic Core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the imidazo[1,2-a]pyrimidine moiety through substitution reactions.
Final Modifications: Addition of specific functional groups to achieve the desired chemical structure
Chemical Reactions Analysis
Bafrekalant undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: This compound can undergo substitution reactions, particularly at the diazabicyclic core and the imidazo[1,2-a]pyrimidine moiety
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bafrekalant has several scientific research applications, including:
Chemistry: this compound is used as a model compound to study the reactivity of diazabicyclic substituted imidazo[1,2-a]pyrimidine derivatives.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: This compound has potential therapeutic applications in the treatment of breathing disorders, including sleep-related breathing disorders such as obstructive and central sleep apnea and snoring
Industry: This compound can be used in the development of new pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
The mechanism of action of Bafrekalant involves its interaction with specific molecular targets and pathways. This compound is believed to modulate the activity of certain receptors and enzymes involved in the regulation of breathing. The exact molecular targets and pathways are still under investigation, but it is thought to influence the central nervous system and respiratory control centers .
Comparison with Similar Compounds
Bafrekalant is unique among diazabicyclic substituted imidazo[1,2-a]pyrimidine derivatives due to its specific chemical structure and potential therapeutic applications. Similar compounds include:
- 2-Chloro-N-cyclopentyl-2′-C-methyladenosine
- GW-493838
- MRS-1191
- APNEA HEMADO
- A2A receptor antagonist 2
- Xanthine amine congener hydrochloride
- Nitrobenzylthioinosine
- Proxyphylline
- PSB-1115 potassium salt
- N6-Cyclopentyladenosine
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C29H31ClN6O2 |
|---|---|
Molecular Weight |
531.0 g/mol |
IUPAC Name |
(3-chloro-6-methoxypyridin-2-yl)-[3-[[2-(4-propan-2-ylphenyl)imidazo[1,2-a]pyrimidin-3-yl]methyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone |
InChI |
InChI=1S/C29H31ClN6O2/c1-18(2)19-5-7-20(8-6-19)26-24(35-14-4-13-31-29(35)33-26)17-34-15-21-9-10-22(16-34)36(21)28(37)27-23(30)11-12-25(32-27)38-3/h4-8,11-14,18,21-22H,9-10,15-17H2,1-3H3 |
InChI Key |
VDKJCAWGDJJKNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)CN4CC5CCC(C4)N5C(=O)C6=C(C=CC(=N6)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


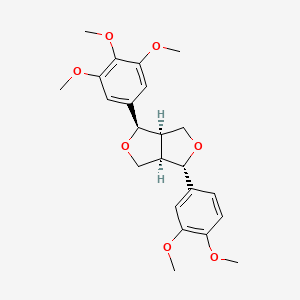
![1-[(1R)-1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1'-cyclopropane]-2-yl]ethanone](/img/structure/B10829530.png)

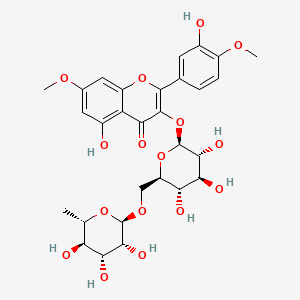
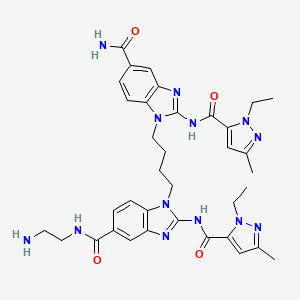
![(4S,7S,9aS)-8,8-dimethyl-4-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide](/img/structure/B10829563.png)
![1-methyl-2-[(E)-tridec-8-enyl]quinolin-4-one](/img/structure/B10829570.png)


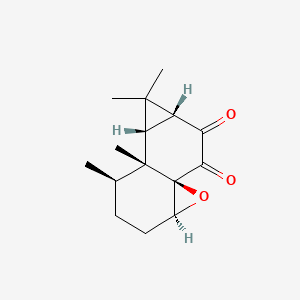
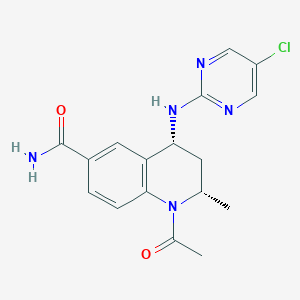
![trisodium;3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylate](/img/structure/B10829598.png)
![3-[4-Chloro-3-(7-methyl-2,4,5,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-3-yl)phenyl]oxan-3-ol](/img/structure/B10829620.png)
